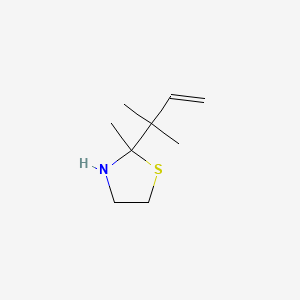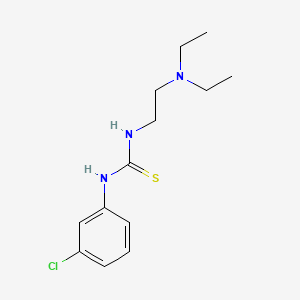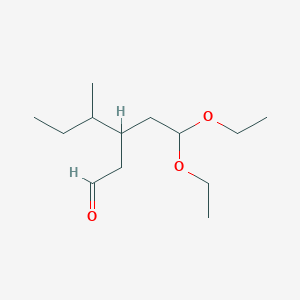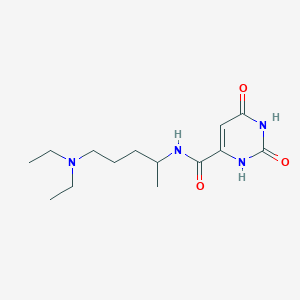![molecular formula C10H13N3S2 B14450512 N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine CAS No. 79514-52-6](/img/structure/B14450512.png)
N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine is a chemical compound known for its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine typically involves the reaction of pyridine-2-carbaldehyde with bis(methylsulfanyl)methylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and may require a catalyst or a base to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism of action of N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine involves its interaction with molecular targets through its functional groups. The imine group can form covalent bonds with nucleophiles, while the pyridine ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-[bis(methylsulfanyl)methylidene]methanesulfonamide
- N-[bis(methylsulfanyl)methylidene]-4-methylbenzene-1-sulfonamide
- N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide
Uniqueness
N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine is unique due to the presence of the pyridine ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may lack the pyridine ring or have different substituents, leading to variations in reactivity and applications.
属性
CAS 编号 |
79514-52-6 |
|---|---|
分子式 |
C10H13N3S2 |
分子量 |
239.4 g/mol |
IUPAC 名称 |
N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine |
InChI |
InChI=1S/C10H13N3S2/c1-8(9-6-4-5-7-11-9)12-13-10(14-2)15-3/h4-7H,1-3H3 |
InChI 键 |
STAVLCXMWKVFNZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=NN=C(SC)SC)C1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



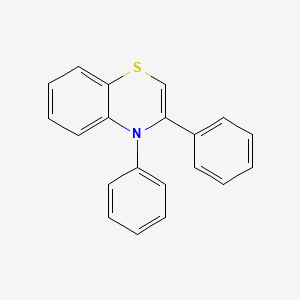
![3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B14450436.png)
![1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B14450443.png)
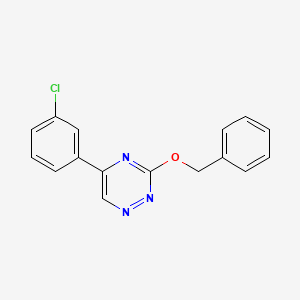
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B14450446.png)
![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)
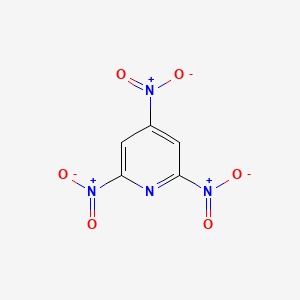
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)
